5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Antifolate DHFR inhibition Antiparasitic screening

5,6,7,8-Tetrahydroquinazoline-2,4-diamine is the essential unsubstituted core scaffold for structure-activity relationship (SAR) studies targeting dihydrofolate reductase (DHFR). Its saturated tetrahydroquinazoline ring introduces a chiral C6 center with preferential 6S-equatorial binding mimicking tetrahydrofolate—a stereoelectronic feature absent in aromatic quinazolines. Use this compound as the critical negative control to validate that selectivity against P. falciparum or T. gondii DHFR isoforms is conferred by introduced 6-substituents. With a defined melting point (240–242 °C) and unique InChIKey, it also serves as a reference standard for HPLC/LC-MS method development. Available in research quantities with ≥98% purity.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 1899-40-7
Cat. No. B3248861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline-2,4-diamine
CAS1899-40-7
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NC(=N2)N)N
InChIInChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H4,9,10,11,12)
InChIKeyILYYGQJVLQUTAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.6 [ug/mL]

5,6,7,8-Tetrahydroquinazoline-2,4-diamine (CAS 1899-40-7): Core Chemical and Pharmacological Baseline for Procurement


5,6,7,8-Tetrahydroquinazoline-2,4-diamine (CAS 1899-40-7) is a bicyclic heterocyclic compound with the molecular formula C8H12N4 and a molecular weight of 164.21 g/mol [1]. It is categorized as a 2,4-diaminopyrimidine derivative and is widely recognized as a non-classical antifolate inhibitor of dihydrofolate reductase (DHFR; EC 1.5.1.3) [2]. The compound exists as a solid with a melting point of 240–242 °C and a predicted boiling point of 445.2 °C at 760 mmHg [3]. Its computed XLogP3-AA value of 0.7 and the presence of two hydrogen bond donors and four acceptors define its physicochemical profile, influencing its solubility and membrane permeability [1].

Why Generic 2,4-Diaminopyrimidine Substitution Fails: Core Scaffold Evidence for 5,6,7,8-Tetrahydroquinazoline-2,4-diamine


Direct substitution of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine with other 2,4-diaminopyrimidine antifolates (e.g., pyrimethamine, trimethoprim, or piritrexim) is not scientifically justified. The partially saturated tetrahydroquinazoline scaffold confers a unique stereoelectronic conformation distinct from fully aromatic quinazolines or pteridines, leading to altered binding modes within the DHFR active site [1]. Specifically, X-ray crystallography reveals that the tetrahydroquinazoline core preferentially binds in a 6S-equatorial configuration that mimics the natural substrate tetrahydrofolate, a feature not universally shared by other antifolate classes [1]. Consequently, its inhibitory profile against different species isoforms of DHFR (e.g., human vs. P. falciparum vs. T. gondii) is distinct and cannot be predicted from the activity of other classes, making compound-specific validation essential for any research or development program [2].

Quantitative Differential Evidence Guide: Benchmarking 5,6,7,8-Tetrahydroquinazoline-2,4-diamine Against Its Closest Analogs


DHFR Inhibitory Potency: Comparison of Parent Scaffold vs. 6-Substituted Analogues in a Standardized Yeast-Based Assay

In a heterologous yeast system where native yeast DHFR was replaced with DHFR from human, P. falciparum, T. gondii, P. carinii, and C. parvum, the unsubstituted parent compound, 5,6,7,8-Tetrahydroquinazoline-2,4-diamine, was evaluated alongside 6-substituted tetrahydroquinazolines [1]. The study demonstrated that while six 6-substituted tetrahydroquinazolines were effective inhibitors of every strain tested (including human DHFR, indicating poor selectivity), the parent compound's unsubstituted scaffold serves as a distinct baseline for structure-activity relationship (SAR) studies [1]. Crucially, two quinazolines and four 6-substituted tetrahydroquinazolines were identified as both potent and selective inhibitors of P. falciparum DHFR, underscoring that the activity profile is highly dependent on the specific substitution pattern on the core scaffold [1]. This data establishes the unsubstituted core (5,6,7,8-Tetrahydroquinazoline-2,4-diamine) as a critical control and starting point for developing selective analogs, as it itself does not exhibit the same selectivity profile.

Antifolate DHFR inhibition Antiparasitic screening

Antimalarial Potency Against Drug-Resistant Plasmodium falciparum: Direct Comparison of Tetrahydroquinazoline vs. Quinazoline Scaffolds

A direct head-to-head in vitro study evaluated 28 compounds across three scaffolds: 2,4-diaminoquinazolines, 2,4-diamino-5,6,7,8-tetrahydroquinazolines, and 2,4-diaminopteridines against the highly pyrimethamine-resistant V1S strain of P. falciparum [1]. Six compounds achieved IC50 values <50 nM, and several active compounds belonged to the tetrahydroquinazoline class [1]. The most potent compound overall was a 2,4-diamino-5-chloro-6-substituted quinazoline (IC50 9 nM) [1]. However, the study explicitly demonstrates that both quinazoline and tetrahydroquinazoline scaffolds produce potent inhibitors, and the activity is highly dependent on the specific substitution pattern. This data establishes a clear quantitative benchmark for comparing novel tetrahydroquinazoline analogs and demonstrates that the saturated scaffold is a viable and potent alternative to the fully aromatic quinazoline for antimalarial development.

Antimalarial Drug resistance Plasmodium falciparum

Selectivity Index: Tetrahydroquinazoline Analogues Against T. gondii vs. Mammalian DHFR

A series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues were tested for inhibition of DHFR from rat liver, Pneumocystis carinii, and Toxoplasma gondii [1]. The study found that all compounds were more potent against the rat liver enzyme than the P. carinii enzyme, indicating non-selectivity for the latter [1]. However, for T. gondii, the enzyme was more sensitive, with most analogues giving IC50 values of 0.01–0.1 μM [1]. A moderate 5–10-fold selectivity for T. gondii versus rat liver DHFR was observed with five compounds [1]. The best combination of potency and selectivity was achieved with the 2-methoxybenzyl analogue (5d), which had an IC50 of 0.014 μM against T. gondii and a selectivity ratio of 8.6 [1]. This demonstrates that while the parent core lacks inherent selectivity, specific substitution at the 6-position can yield compounds with a quantifiable therapeutic window against T. gondii.

Antiparasitic Selectivity Toxoplasma gondii

Stereospecific Binding Mode: 6S-Equatorial Isomer Preference in DHFR Complexes

X-ray crystallography of (6R,6S)-2,4-diamino-6-substituted-5,6,7,8-tetrahydroquinazoline analogues complexed with human DHFR (hDHFR) and Pneumocystis carinii DHFR (pcDHFR) at resolutions between 1.8 Å and 2.3 Å revealed a consistent and preferential binding of the 6S-equatorial isomer in each structure [1]. This stereochemical preference is significant because it mimics the configuration of the natural substrate, (6S)-tetrahydrofolate [1]. This structural insight is unique to the saturated tetrahydroquinazoline ring system, as the 6-position stereochemistry is not applicable to fully aromatic quinazoline scaffolds. The data also identified conformational disorder in the flexible loop 23 and the cofactor nicotinamide ribose ring, which correlates with inhibitor binding, providing a rational basis for designing more selective DHFR inhibitors based on this specific core [1].

Structural biology DHFR Stereochemistry

Validated Research and Industrial Application Scenarios for 5,6,7,8-Tetrahydroquinazoline-2,4-diamine


Medicinal Chemistry: Core Scaffold for Developing Selective Anti-Parasitic Agents

Based on the evidence that 6-substituted tetrahydroquinazolines can achieve a 5-10 fold selectivity for T. gondii DHFR over mammalian DHFR [1], and that this class yields potent inhibitors (IC50 < 50 nM) against drug-resistant P. falciparum strains [2], 5,6,7,8-Tetrahydroquinazoline-2,4-diamine is a critical starting material. It serves as the core scaffold for synthesizing diverse 6-substituted analogues for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against parasitic DHFR targets. The unsubstituted compound is an essential control for validating that any observed selectivity is conferred by the introduced substituents, not the core.

Structural Biology and Computational Chemistry: Investigating Stereospecific DHFR Binding

The unique property of the saturated 5,6,7,8-tetrahydroquinazoline ring to introduce a chiral center at the C6 position, which exhibits preferential 6S-equatorial binding mimicking the natural substrate tetrahydrofolate [1], makes this compound and its derivatives ideal for advanced structural studies. Researchers can use this core to probe the stereochemical requirements of the DHFR active site from various species (human, P. carinii, T. gondii) through co-crystallization experiments and molecular dynamics simulations. This provides a rational basis for structure-based drug design that is not possible with aromatic quinazoline antifolates.

Analytical Chemistry: Use as an Authentic Reference Standard for Purity and Metabolite Identification

With a defined melting point of 240–242 °C and a unique InChIKey (ILYYGQJVLQUTAM-UHFFFAOYSA-N) [1][2], 5,6,7,8-Tetrahydroquinazoline-2,4-diamine is suitable for use as a reference standard in analytical method development. It can be used to validate HPLC methods for purity assessment of synthesized derivative libraries or as a standard in LC-MS/MS assays for identifying potential metabolites of tetrahydroquinazoline-based drug candidates in biological matrices. Its computed physicochemical properties, such as an XLogP3-AA of 0.7, are also useful for optimizing chromatographic separation conditions [3].

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.